Thieno[2,3-d]pyridazin-7-amine
Description
Significance of Fused Heterocyclic Systems in Contemporary Medicinal Chemistry
Fused heterocyclic systems, which are complex ring structures composed of two or more interconnected heterocyclic rings, are of paramount importance in modern medicinal chemistry. fiveable.meairo.co.in These structures form the foundational backbone of numerous bioactive compounds and are integral to the development of new pharmaceuticals. fiveable.me Their unique three-dimensional arrangements and the presence of heteroatoms like nitrogen, sulfur, and oxygen allow for specific and targeted interactions with biological macromolecules such as enzymes and receptors, which can enhance the efficacy and selectivity of a drug. fiveable.me
The versatility of these fused systems allows chemists to synthesize a wide array of derivatives, enabling the fine-tuning of pharmacokinetic properties and the reduction of potential side effects. fiveable.me Many established drugs across various therapeutic areas, including antifungal agents and antiviral medications, feature fused heterocyclic cores, underscoring their contribution to effective and selective therapeutic interventions. airo.co.in The ongoing research into these systems is driven by the quest for novel compounds with improved biological activities. airo.co.in
Overview of the Thienopyridazine Scaffold Architecture
The thienopyridazine scaffold is a specific class of fused heterocyclic compounds that incorporates a thiophene (B33073) ring fused to a pyridazine (B1198779) ring. ontosight.ai The nomenclature, such as thieno[2,3-d]pyridazine (B3120762), indicates the specific points of fusion between the two heterocyclic rings. nih.gov This particular arrangement of atoms imparts distinct chemical and physical properties to the molecule.
The thieno[2,3-d]pyridazine core is characterized by the presence of both sulfur (from the thiophene ring) and nitrogen (from the pyridazine ring) atoms. nih.gov This combination of heteroatoms creates a unique electronic environment that can influence the molecule's reactivity and its potential to engage in various biological interactions. fiveable.me The scaffold itself serves as a versatile building block, allowing for the attachment of different functional groups at various positions, leading to the creation of a diverse library of compounds for biological screening. ontosight.ai
Table 1: Structural and Chemical Properties of the Thieno[2,3-d]pyridazine Core
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄N₂S |
| Molecular Weight | 136.17 g/mol |
| IUPAC Name | thieno[2,3-d]pyridazine |
| SMILES | C1=CSC2=CN=NC=C21 |
| InChIKey | BECCJFVVNMJZMR-UHFFFAOYSA-N |
Data sourced from PubChem CID 12603003 nih.gov
Historical Context and Evolution of Thienopyridazine Research
Research into thienopyridine derivatives, the broader class to which thienopyridazines belong, has a significant history in medicinal chemistry. igi-global.com Early research led to the development of notable drugs used in cardiovascular medicine. wikipedia.orgtaylorandfrancis.com This initial success spurred further investigation into the synthesis and biological activities of various thienopyridine analogues. igi-global.com
The evolution of research in this area has been marked by the development of sophisticated synthetic strategies, including transition metal-catalyzed reactions, which have enabled the efficient construction of these complex fused heterocyclic compounds. sioc-journal.cn Over the years, the focus has expanded beyond cardiovascular applications to explore the potential of thienopyridazine derivatives in other therapeutic areas, driven by their diverse biological activities. ontosight.ai For instance, derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold, a close structural relative, have been investigated for a wide range of medical applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The continuous interest in these scaffolds reflects their enduring promise in the discovery of new therapeutic agents. ijpsr.com
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3S |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-d]pyridazin-7-amine |
InChI |
InChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H,(H2,7,9) |
InChI Key |
ZYECVHNCKVTVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(N=NC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 2,3 D Pyridazin 7 Amine and Its Derivatives
Strategies for the Construction of the Thieno[2,3-d]pyridazine (B3120762) Ring System
The assembly of the core thieno[2,3-d]pyridazine structure can be achieved through methods that prioritize either the formation of the thiophene (B33073) ring or the pyridazine (B1198779) ring. smolecule.comevitachem.com
Cyclization Reactions for Thiophene Ring Formation
One major strategy for constructing the thieno[2,3-d]pyridazine scaffold involves the cyclization to form the thiophene ring onto a pre-existing pyridazine moiety. A common and versatile method is the Gewald aminothiophene synthesis. derpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with a compound containing an active methylene (B1212753) group and elemental sulfur in the presence of a base. For instance, the reaction can proceed from pyridazine derivatives to create the fused thiophene ring. nih.gov
Another significant approach is the Thorpe-Ziegler cyclization. This intramolecular condensation of a dinitrile, facilitated by a base, leads to the formation of an enamine, which then cyclizes to form the 2-aminothiophene ring fused to the pyridazine system. The starting materials for these reactions are often substituted 2-alkylthio-3-cyanopyridazines. researchgate.net
The Paal-Knorr thiophene synthesis offers another route, involving the condensation of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. derpharmachemica.com While broadly applicable for thiophene synthesis, its specific application to create the thieno[2,3-d]pyridazine system depends on the availability of the appropriate pyridazine-based 1,4-dicarbonyl precursors.
Pyridazine Ring Annulation Approaches
Conversely, the pyridazine ring can be constructed onto a pre-existing thiophene ring. researchgate.net A prevalent method involves the reaction of 2-aminothiophene-3-carboxylates or related derivatives with hydrazine (B178648) or substituted hydrazines. researchgate.netekb.eg The initial reaction often forms a hydrazide, which then undergoes intramolecular cyclization to yield the pyridazinone ring fused to the thiophene.
Tandem reactions, such as the Suzuki–condensation sequence, have also been employed to build the thieno[2,3-d]pyridazine system. arkat-usa.org This approach involves a palladium-catalyzed Suzuki coupling followed by an intramolecular condensation to form the pyridazine ring. For example, a reaction between a thiophene boronic acid derivative and a halopyridazinone can lead to the fused ring system. arkat-usa.org
Furthermore, cyclocondensation reactions of thiophene derivatives bearing vicinal functional groups, such as amino and cyano or amino and ester groups, with one-carbon synthons like formamide (B127407) or orthoformates can be utilized to construct the pyridazine ring. ekb.egresearchgate.net
Targeted Synthesis of 7-Amino Substituted Thieno[2,3-d]pyridazines
The introduction of an amino group at the 7-position of the thieno[2,3-d]pyridazine scaffold is a key step in the synthesis of many biologically active compounds. researchgate.net
Direct Introduction of the Amino Moiety
Direct amination of a suitable thieno[2,3-d]pyridazine precursor is a common strategy. This often involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 7-position. For instance, 7-chloro-thieno[2,3-d]pyridazine derivatives can react with various amines to introduce the desired amino substituent. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have also been utilized for this purpose, providing a versatile method for forming the C-N bond. tandfonline.comresearchgate.net
Precursor-Based Synthetic Routes
Alternatively, the 7-amino group can be introduced through the transformation of a precursor functional group. A notable example is the Curtius rearrangement. researchgate.net This reaction involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to the corresponding amine. The synthesis of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones has been achieved using this method, starting from the corresponding carboxylic acid which is converted to the acyl azide. researchgate.net Another precursor-based approach involves the reduction of a nitro group at the 7-position to an amino group.
Functionalization and Derivatization Reactions of the Thieno[2,3-d]pyridazine Scaffold
The thieno[2,3-d]pyridazine ring system is amenable to a variety of functionalization and derivatization reactions, allowing for the synthesis of a diverse range of analogues. nih.govuni-muenchen.deresearchgate.net These reactions can occur on both the thiophene and pyridazine rings.
Common transformations include nucleophilic substitution reactions, particularly on halogenated derivatives. evitachem.com For example, the chlorine atoms on a dichloropyridazine precursor can be selectively substituted to introduce different functionalities. uni-muenchen.de The nitrogen atoms within the pyridazine ring can also participate in nucleophilic substitution reactions. smolecule.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or heteroaryl groups onto the scaffold. ntnu.no This is typically achieved by reacting a halogenated thieno[2,3-d]pyridazine with a boronic acid or ester.
Other functionalization reactions include oxidation of the thione group to sulfoxides or sulfones, and reduction of the pyridazine ring. smolecule.com The scaffold can also undergo electrophilic substitution reactions, although the regioselectivity can be influenced by the existing substituents. Furthermore, the amino group, once introduced, can be further derivatized, for example, through acylation or alkylation, to generate a wide array of compounds. tandfonline.com
Substitution Reactions on Pyridazine and Thiophene Moieties
Substitution reactions on the pre-formed thieno[2,3-d]pyridazine skeleton are a common strategy to introduce a variety of functional groups, allowing for the exploration of the structure-activity relationship. Both the pyridazine and thiophene rings within the fused system can undergo substitution, although the reactivity of each position is influenced by the electronic nature of the heterocyclic core.
Nucleophilic substitution is a key reaction for modifying the thienopyridine framework. tandfonline.com For instance, the displacement of a halogen atom, often chlorine, from the pyridazine ring allows for the introduction of various nucleophiles. tandfonline.comresearchgate.net The presence of electron-withdrawing groups can facilitate these reactions. tandfonline.com A common precursor for such reactions is a chlorinated thienopyridazine derivative, which can be prepared by treating the corresponding thieno[2,3-d]pyridazinone with reagents like phosphorus oxychloride. researchgate.netnih.gov The resulting chloro-substituted intermediate can then react with amines, alcohols, and other nucleophiles to yield a diverse array of derivatives. tandfonline.comnih.gov
The thieno[2,3-b]pyridine (B153569) system, a related isomer, has been shown to undergo nucleophilic aromatic substitution of a chlorine atom with aminoalkylphosphoramidates, facilitated by an electron-withdrawing cyano group at the 5-position. tandfonline.com This highlights a viable route for introducing complex side chains. Similarly, the synthesis of Thiazolo(5',4':4,5)thieno(2,3-c)pyridin-2-amine involves multi-step reactions that include substitution to build the final structure. ontosight.ai
While electrophilic substitution on the pyridine (B92270) ring of thienopyridines is generally less facile compared to benzene (B151609) derivatives, it can be achieved, often requiring specific activating groups or reaction conditions. abertay.ac.ukacs.org The electronic properties of the fused thiophene ring can influence the regioselectivity of these reactions.
Coupling Reactions and Formation of Fused Systems
The construction of the fused thieno[2,3-d]pyridazine ring system often employs cyclization and coupling reactions as key steps. These methods typically start from appropriately substituted thiophene or pyridine precursors.
One prevalent method involves the condensation of a substituted thiophene derivative containing vicinal functional groups that can react with a hydrazine equivalent to form the pyridazine ring. For example, thiophene-2,3-dicarbonyl compounds can react with hydrazine to yield thieno[2,3-d]pyridazines. acs.org The synthesis can begin from precursors like methyl 2-(2-methoxy-2-oxoethyl)thiophene-3-carboxylate, which undergoes a series of transformations including oxidation and intramolecular cyclization to form the fused pyridazinone skeleton. researchgate.net
Copper-catalyzed cyclization reactions have been reported for the synthesis of thieno[2,3-d]pyridazine derivatives from hydrazines through a [4+2] reaction cascade involving remote propargylic substitution, cyclization, and isomerization. bohrium.com This methodology provides a convenient route to this heterocyclic system.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in both the synthesis of the core structure and its subsequent functionalization. arkat-usa.orgnih.gov For instance, a Suzuki–condensation tandem reaction has been utilized to create a novel thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine ring system. arkat-usa.org This approach involves the coupling of a boronic acid derivative with a halogenated pyridazine, followed by an intramolecular condensation to form the fused ring. arkat-usa.org Suzuki coupling can also be used to introduce aryl or heteroaryl substituents onto the thienopyrimidine core, a closely related scaffold, demonstrating its versatility in functionalizing such heterocyclic systems. nih.gov
The following table summarizes some coupling reactions used in the synthesis of thieno[2,3-d]pyridazine and related fused systems:
| Coupling Reaction | Precursors | Catalyst/Reagents | Product Type |
| Suzuki Coupling | Halogenated pyridazine, 2-formyl-3-thiophene-boronic acid | Palladium catalyst | Thieno[3′,2′:4,5]pyrido[2,3-d]pyridazine |
| Suzuki Coupling | Chloro-thieno[2,3-d]pyrimidine, (pyridin-4-yl)boronic acid | Palladium catalyst | Pyridin-4-yl-thieno[2,3-d]pyrimidine |
| Copper-Catalyzed Cyclization | Primary hydrazines | Copper catalyst | Thieno[2,3-d]pyridazine derivatives |
Prodrug Design and Synthesis Approaches
Prodrug strategies are employed to overcome undesirable physicochemical and pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. researchgate.netijpcbs.com For thieno[2,3-d]pyridazin-7-amine and its derivatives, which may exhibit poor solubility due to their planar structure, prodrug design is a valuable approach. researchgate.net
A common prodrug strategy involves the chemical modification of a functional group in the parent drug to form a more soluble or better-absorbed derivative that is converted back to the active drug in vivo. ijpcbs.com For amine-containing compounds like this compound, the amino group can be derivatized to form amides, carbamates, or N-Mannich bases. researchgate.netijpcbs.com These modifications can enhance properties like oral absorption. ijpcbs.com
Ester and phosphate (B84403) prodrugs are frequently used to improve the solubility of parent compounds. researchgate.netacs.org For example, a hydroxyl group can be esterified, or a phosphate group can be introduced to create a more water-soluble prodrug. researchgate.netacs.org While this compound itself does not have a hydroxyl group, derivatives could be synthesized to incorporate one, which could then be targeted for prodrug design.
The synthesis of prodrugs often involves standard chemical transformations. For instance, the synthesis of a pivaloyloxymethyl (POM) prodrug can be achieved through N-alkylation. acs.org Another approach is the synthesis of hypoxia-activated prodrugs, which are designed to release the active drug specifically in the low-oxygen environment of tumors. mdpi.com
The design of prodrugs for heterocyclic compounds often focuses on attaching promoieties that improve solubility at physiological pH. acs.org For instance, incorporating solubilizing elements like amino acids or phosphates can significantly enhance aqueous solubility. acs.org
Biological Activity and Mechanistic Elucidation of Thieno 2,3 D Pyridazin 7 Amine Analogs
Enzyme Inhibitory Profiles and Molecular Targets
Derivatives of the thieno[2,3-d]pyridazine (B3120762) core have been shown to interact with several classes of enzymes, including protein kinases, and have been studied for their role in modulating protein aggregation pathways.
Kinase Inhibition (e.g., VEGFR-2, PI3K, RAF, EGFR, c-Met, Pim-1)
Thieno[2,3-d]pyridazine analogs have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. googleapis.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The thieno[2,3-d]pyridazine nucleus has been explored as a scaffold for inhibitors targeting several key kinases. googleapis.comgoogle.com
Specific targets for these compounds include receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as non-receptor tyrosine kinases. googleapis.com Furthermore, these derivatives have been linked to the inhibition of signaling pathways involving RAF and PI3K. google.comgoogle.com Fused pyridazine (B1198779) systems have also been developed as dual inhibitors of c-Met and Pim-1. researchgate.net
| Kinase Target | Therapeutic Area | Finding | Reference |
| VEGFR | Angiogenesis, Cancer | Thieno[2,3-d]pyridazine derivatives show angiogenesis inhibiting activity by targeting VEGF receptor kinases. | googleapis.comgoogle.com |
| EGFR | Cancer | EGFR is a specific target for thieno-pyridazine compounds. | googleapis.com |
| RAF/PI3K | Cancer | Analogs have been developed as inhibitors within the RAS/RAF/PI3K signaling pathways. | google.comgoogle.com |
| CHK1 | Cancer | A thieno[2,3-d]pyridazine-based inhibitor demonstrated potency against Checkpoint kinase 1 (CHK1). | nih.gov |
| c-Met/Pim-1 | Cancer | Related fused pyridazine structures have been shown to be dual inhibitors of c-Met and Pim-1 kinases. | researchgate.net |
The development of kinase inhibitors places a high premium on selectivity to minimize off-target effects. While comprehensive selectivity screening data for Thieno[2,3-d]pyridazin-7-amine analogs against large kinase panels is not extensively detailed in the reviewed literature, the general principle is to achieve high potency for the intended target while minimizing activity against other kinases. For instance, a study on the structurally related checkpoint 1 kinase (CHK1) inhibitor based on a thieno[2,3-d]pyridazine core highlighted its potency, which is a critical aspect of its selectivity profile. nih.gov
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A major regulator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. google.com Substituted thieno[2,3-d]pyridazine derivatives have been specifically investigated for their angiogenesis-inhibiting activity. google.com These compounds function by targeting VEGF receptor tyrosine kinases, thereby interfering with the signaling cascade that leads to new blood vessel formation. googleapis.comgoogle.com
Uncontrolled cell proliferation is a fundamental characteristic of cancer. Kinases that regulate the cell cycle and proliferative signaling are key targets for anti-cancer drug development. Thieno[2,3-d]pyridazine derivatives have been explored as inhibitors of several such kinases. googleapis.comtandfonline.com Analogs have shown inhibitory activity against Checkpoint kinase 1 (CHK1), a crucial regulator of the cell cycle. nih.gov Additionally, the scaffold is associated with the inhibition of critical signaling pathways driven by EGFR, RAF, and PI3K, all of which are central to cell proliferation. googleapis.comgoogle.comgoogle.com
Inhibition of Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
Based on the available scientific literature, there is no specific information detailing the inhibitory activity of this compound analogs against acetylcholinesterase or butyrylcholinesterase.
Inhibition of Tau Aggregation Pathways
In the context of neurodegenerative diseases such as Alzheimer's, the aggregation of the microtubule-associated protein tau into insoluble fibrils is a key pathological event. acs.org A novel class of tau assembly inhibitors based on the aminothienopyridazine (ATPZ) scaffold has been identified through high-throughput screening. acs.orgalzdiscovery.org These compounds have been shown to effectively prevent the fibrillization of tau. acs.org
Structure-activity relationship studies have demonstrated that the thienopyridazine core is essential for this inhibitory activity. rsc.org Further research into modified analogs, including ring-opened structures, has been conducted to determine the minimal structural features required for activity and to optimize physicochemical properties. rsc.org These studies suggest that ring-opened analogs can retain their ability to inhibit tau aggregation. rsc.orgnih.gov
| Compound Type | Assay Method | Key Finding | Reference |
| Aminothienopyridazines (ATPZs) | Thioflavin T Fluorescence & Fluorescence Polarization | Identified as a novel class of potent tau assembly inhibitors. More effective against tau than Aβ(1-42) peptide fibrillization. | acs.org |
| Lead ATPZ compound 1 | Thioflavin-T Assay | Resulted in a 51% inhibition of tau aggregation. | nih.gov |
| Ring-opened analog 12 | Thioflavin-T Assay & Aggregate Trap Assay | Showed 33% inhibition in the fluorescence assay and efficacy similar to the lead compound in decreasing higher-order tau fibrils. | nih.gov |
| Ring-opened analog 14 | Thioflavin-T Assay | Achieved 30% inhibition of tau aggregation. | nih.gov |
Inhibition of Other Enzymatic Systems (e.g., COX, LOX, PDE4, PARP, Dihydrofolate Reductase)
Thieno[2,3-d]pyridazine analogs and related thienopyrimidine structures have been investigated for their inhibitory effects on various enzymatic systems beyond protein kinases.
Notably, certain fused pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). One such N-phenyl-substituted compound exhibited enhanced inhibition of both enzymes, with a more pronounced effect on COX-2 at a concentration of 31.25 μM. This dual inhibition suggests a potential anti-inflammatory application for this class of compounds.
While direct inhibition of lipoxygenase (LOX) by this compound analogs is not extensively documented in the available research, related pyrimidine (B1678525) derivatives, such as pyrimido[4,5-b]benzothiazines, have been studied as 15-lipoxygenase inhibitors.
The inhibition of phosphodiesterase 4 (PDE4) has been explored with related heterocyclic systems. Pyridazinone derivatives containing an indole (B1671886) residue have shown inhibitory activity against PDE4B. Additionally, a series of pyrrolo[2,3-d]pyridazinones were synthesized and tested for their inhibitory activity on PDE4 subtypes, with some compounds showing good selectivity for PDE4B over PDE4D. Thieno[3,2-d]pyrimidines have also been the subject of 3D-QSAR studies as PDE IV inhibitors.
There is currently a lack of specific research data on the inhibition of poly(ADP-ribose) polymerase (PARP) by this compound analogs.
In contrast, the inhibition of dihydrofolate reductase (DHFR) by thieno[2,3-d]pyrimidine (B153573) analogs is well-documented. These compounds have been developed as both classical and nonclassical antifolates. One classical antifolate, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, demonstrated excellent dual inhibition of human thymidylate synthase (TS) and human DHFR with IC50 values of 54 nM and 19 nM, respectively. Lipophilic thieno[2,3-d]pyrimidine antifolates have also shown moderate to good inhibitory activity against DHFR from opportunistic pathogens like Pneumocystis carinii and Toxoplasma gondii.
Cellular Pharmacodynamics and Antiproliferative Effects
The cellular effects of this compound analogs are most prominently characterized by their ability to suppress the proliferation of cancer cells through various mechanisms, including the induction of cell cycle arrest and apoptosis.
In Vitro Antiproliferative Assays against Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, PC3, A549)
A significant body of research has demonstrated the potent antiproliferative activity of thieno[2,3-d]pyrimidine and thieno[2,3-c]pyridazine (B12981257) analogs against a panel of human cancer cell lines.
Numerous studies have reported the cytotoxic effects of these compounds against breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT-116), prostate cancer (PC3), and lung cancer (A549) cell lines. For instance, a series of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were shown to inhibit the proliferation of A549 and MCF-7 cells. One compound from this series exhibited a particularly strong antiproliferative effect against A549 cells with an IC50 value of 0.94 μM, while showing no toxicity to normal human liver cells. Another study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines found a derivative to be most toxic to MCF-7 cells with an IC50 of 0.045 μM.
Furthermore, thieno[2,3-d]pyrimidine derivatives containing an isoxazole (B147169) moiety displayed broad-spectrum and potent cytotoxicity against A549, HCT116, and MCF-7 cell lines, with one compound showing IC50 values in the nanomolar range (2.79, 6.69, and 4.21 × 10⁻³ μM, respectively), significantly more potent than the reference drug gefitinib. Thieno[2,3-d]pyrimidine analogs have also been evaluated as VEGFR-2 inhibitors, with one compound demonstrating significant anti-proliferative activities against PC3 and HepG2 cell lines with IC50 values of 16.35 μM and 8.24 μM, respectively.
| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one | A549 | 0.94 µM | |
| 2-alkyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 0.045 µM | |
| Thieno[2,3-d]pyrimidine with isoxazole moiety | A549 | 2.79 x 10⁻³ µM | |
| Thieno[2,3-d]pyrimidine with isoxazole moiety | HCT-116 | 6.69 x 10⁻³ µM | |
| Thieno[2,3-d]pyrimidine with isoxazole moiety | MCF-7 | 4.21 x 10⁻³ µM | |
| Thieno[2,3-d]pyrimidine (VEGFR-2 inhibitor) | PC3 | 16.35 µM | |
| Thieno[2,3-d]pyrimidine (VEGFR-2 inhibitor) | HepG2 | 8.24 µM | |
| 2-amino-thieno[2,3-d]pyrimidine | MCF-7 | 0.074 µM |
Cell Cycle Arrest Mechanisms
A key mechanism contributing to the antiproliferative effects of thieno[2,3-d]pyridazine analogs is the induction of cell cycle arrest. Different analogs have been shown to halt cell cycle progression at various phases, including G1, S, and G2/M.
For example, some 2-alkyl-4-amino-thieno[2,3-d]pyrimidines were found to cause cell cycle arrest in the G2 stage for MDA-MB-231 breast cancer cells, while inducing a G1 phase arrest in the estrogen receptor-positive MCF-7 cell line. Similarly, certain thieno[2,3-b]pyridine (B153569) derivatives have been shown to induce G2/M cell cycle arrest in MDA-MB-231 cells.
Furthermore, a novel thieno[2,3-d]pyrimidine derivative, identified as a VEGFR-2 inhibitor, was found to arrest the growth of HepG2 cells at the G2/M phase. Fused benzo[h]chromeno[2,3-d]pyrimidine analogs have also been reported to cause cell cycle arrest in the G1 phase in the MCF-7 cell line. A thieno[2,3-c]pyridine (B153571) derivative was also found to induce G2 phase arrest, thereby inhibiting cell cycle progression.
Apoptosis Induction Pathways
In addition to cell cycle arrest, this compound analogs and related compounds are potent inducers of apoptosis, or programmed cell death, in cancer cells.
Studies have shown that these compounds can trigger apoptosis through various molecular pathways. For instance, a thieno[2,3-d]pyrimidin-4(3H)-one derivative was observed to induce nuclear agglomeration and fragmentation in A549 cells, which are characteristic features of apoptosis. Another study on novel thieno[2,3-d]pyrimidine analogs as VEGFR-2 inhibitors demonstrated that the lead compound induced both early and late apoptosis in HepG2 cells. This apoptotic effect was further supported by a significant increase in the levels of caspase-3 and caspase-9, and alterations in the expression of Bcl-2 associated X-protein (Bax) and B-cell lymphoma 2 (Bcl-2).
The induction of apoptosis has also been observed with other related heterocyclic systems. Fused benzo[h]chromeno[2,3-d]pyrimidines increased the percentage of apoptotic cells in the MCF-7 human breast cancer cell line. Furthermore, a study on newly designed thiophene (B33073) and thieno[2,3-d]pyrimidine derivatives showed that several compounds induced significant early apoptosis in both HT-29 and HepG-2 cell lines.
Interaction with Microtubule Dynamics
Emerging evidence suggests that some thieno[2,3-d]pyridazine analogs may exert their antiproliferative effects by interfering with microtubule dynamics, a critical process for cell division.
MPC-6827, a quinazoline-based microtubule-destabilizing agent, has served as a model for the design of bioisosteric thieno[3,2-d]pyrimidin-4-amine (B90789) analogs. These analogs were developed with the aim of replicating the dual mode of action of MPC-6827, which includes blocking the cell cycle and inducing apoptosis through the disruption of microtubule function. Some of these novel thieno[3,2-d]pyrimidin-4-amines exhibited an inhibitory effect on colon cancer cell proliferation similar to that of MPC-6827. The interactions of certain pyridazine derivatives with tubulin have been noted to be reminiscent of colchicine, a well-known microtubule-depolymerizing agent, as they stimulate tubulin-dependent GTP hydrolysis while inhibiting microtubule assembly.
Antimicrobial and Anti-infective Spectrum
Beyond their anticancer properties, thieno[2,3-d]pyridazine analogs and related thienopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial and anti-infective activities.
Several studies have reported the synthesis and evaluation of thieno[2,3-d]pyrimidinediones as antibacterial agents. Two compounds from one such study displayed potent activity (with MIC values of 2–16 mg/L) against a range of multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). However, these compounds were found to be inactive against Gram-negative pathogens.
The antibacterial activity of thieno[2,3-c]pyridazine derivatives has also been investigated. Additionally, a series of thieno[2,3-b]thiophene (B1266192) derivatives, which can incorporate a pyridazine moiety, were synthesized and evaluated for their antimicrobial potential, with some compounds showing activity equipotent or more potent than standard drugs like Penicillin G and streptomycin (B1217042) against S. aureus, Pseudomonas aeruginosa, and Escherichia coli. The antifungal activity of these compounds was also noted, with one derivative being more potent than amphotericin B against Geotricum candidum.
| Compound Class | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinedione | Gram-positive bacteria (MRSA, VISA, VRSA, VRE) | 2–16 mg/L | |
| Thieno[2,3-b]thiophene-pyridazine derivative | Staphylococcus aureus | Equipotent to Penicillin G | |
| Thieno[2,3-b]thiophene-pyridazine derivative | Pseudomonas aeruginosa | More potent than streptomycin | |
| Thieno[2,3-b]thiophene-pyridazine derivative | Escherichia coli | More potent than streptomycin | |
| Thieno[2,3-b]thiophene-pyridazine derivative | Geotricum candidum (fungus) | More potent than amphotericin B |
Antibacterial Activity against Specific Strains (e.g., Mycobacterium tuberculosis)
Thieno[2,3-d]pyrimidine derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and the causative agent of tuberculosis, Mycobacterium tuberculosis. nih.govnih.gov A novel series of 4-amino-thieno[2,3-d]pyrimidines has been identified as potent inhibitors of M. tuberculosis growth. sci-hub.se The mechanism of action for these compounds is believed to be the inhibition of the cytochrome bc1 complex subunit QcrB, a crucial component of the electron transport chain in M. tuberculosis. sci-hub.se This inhibition leads to a decrease in ATP levels, ultimately hindering bacterial growth. sci-hub.se
Research has shown that certain thieno[2,3-d]pyrimidinediones exhibit potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One particular compound displayed significant and selective antibacterial activity against these resistant strains with minimal cytotoxicity against mammalian cells. nih.gov
Another study focused on 3-aminothieno[2,3-b]pyridine-2-carboxamides, which showed activity against a recombinant strain of M. tuberculosis with reduced expression of the signal peptidase LepB. researchgate.net Further exploration of this series led to the identification of compounds with potent inhibitory activity against wild-type M. tuberculosis. researchgate.net
| Compound Class | Bacterial Strain | Activity/Mechanism |
|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidines | Mycobacterium tuberculosis | Potent growth inhibition; targets QcrB subunit of the cytochrome bc1 complex. sci-hub.se |
| Thieno[2,3-d]pyrimidinediones | MRSA, VISA, VRSA, VRE | Potent activity against multi-drug resistant Gram-positive bacteria. nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Mycobacterium tuberculosis | Inhibitory activity, with some compounds showing increased activity against a LepB hypomorph strain. researchgate.net |
Antifungal and Antiparasitic Activity
The therapeutic potential of thieno[2,3-d]pyridazine analogs extends to antifungal and antiparasitic applications. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, synthesized from 4-chlorothieno[2,3-d]pyrimidines, were evaluated for their antifungal activity against Piricularia oryzae, the fungus responsible for rice blast disease. nih.gov These compounds also demonstrated preventive effects against other plant-pathogenic fungi. nih.gov
In the realm of antiparasitic activity, while direct studies on this compound are limited, research on structurally related compounds provides valuable insights. For instance, tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine (B153567) and thieno[2,3-b]quinoline have been synthesized and evaluated for their antiparasitic effects against Trypanosoma brucei and Leishmania infantum. mdpi.com Some of these compounds exhibited significant inhibitory activity, although some cytotoxicity was also observed. mdpi.com Furthermore, a 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one derivative has been shown to inhibit the growth of the kinetoplastid parasite Trypanosoma brucei by disrupting cytokinesis. mdpi.com
| Compound Class | Organism | Activity |
|---|---|---|
| 4-Alkylamino- and 4-Arylaminothieno[2,3-d]pyrimidines | Piricularia oryzae | Antifungal activity. nih.gov |
| Thieno[2,3-b]pyrazine and Thieno[2,3-b]quinoline Lactone Derivatives | Trypanosoma brucei, Leishmania infantum | Antiparasitic activity with some compounds showing IC50 < 11 µM. mdpi.com |
| 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one | Trypanosoma brucei | Inhibition of parasite growth. mdpi.com |
Antiviral Properties
Thienopyrimidine derivatives have been recognized for their significant antiviral activities. nih.gov Their structural resemblance to purines makes them attractive candidates for the development of antiviral drugs. researchgate.net Novel thieno[2,3-d]pyrimidine hydrazones have been synthesized and evaluated for their antiviral activity, with some compounds showing promising results against SARS-CoV-2, exhibiting lower IC50 values compared to the protease inhibitor Lopinavir. researchgate.net
Anti-inflammatory and Immunomodulatory Actions
Several thieno[2,3-d]pyridazine analogs have been investigated for their anti-inflammatory and immunomodulatory effects. mdpi.com Derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing results comparable to established drugs like indomethacin (B1671933). nih.gov
A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and synthesized, with some compounds exhibiting significant in vivo anti-inflammatory activity in an ear edema model. nih.gov One particularly potent compound demonstrated dual inhibitory activity against both COX-1 and COX-2 isoenzymes, highlighting a potential mechanism for its anti-inflammatory effects. nih.gov The structural features of these compounds that contribute to their dual inhibition have been explored through molecular docking studies. nih.gov
| Compound Class | Activity | Mechanism of Action |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | Anti-inflammatory and analgesic activities. nih.gov | Not specified |
| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | In vivo anti-inflammatory activity (ear edema model). nih.gov | Dual inhibition of COX-1 and COX-2. nih.gov |
Antiplatelet Activity
The therapeutic potential of thieno-fused pyridazines extends to cardiovascular applications, specifically as antiplatelet agents. While direct evidence for this compound is emerging, studies on the closely related thieno[2,3-b]pyridine derivatives have demonstrated potent antiplatelet effects. nih.gov
Six thieno[2,3-b]pyridine derivatives were assessed for their in vitro anti-platelet activity and were found to affect both platelet activation and aggregation. nih.gov Some of these compounds showed greater activity than the commonly used antiplatelet drug, clopidogrel. nih.gov The mechanism of action for this class of compounds is suggested to be the inhibition of the P2Y12 receptor, a key target in antiplatelet therapy. nih.gov Furthermore, these derivatives exhibited a synergistic effect when used in combination with aspirin. nih.gov
Structure Activity Relationship Sar and Computational Studies of Thieno 2,3 D Pyridazin 7 Amine Derivatives
Elucidation of Key Pharmacophoric Features and Substituent Effects
The biological activity of thieno-fused heterocyclic compounds is profoundly influenced by the nature and position of various substituents. A pharmacophore model for this class of compounds, particularly as kinase inhibitors, generally involves a core heterocyclic scaffold that anchors the molecule in the ATP-binding pocket of the target enzyme, with specific substituents engaging in hydrogen bonding, hydrophobic, and electrostatic interactions to enhance potency and selectivity.
For instance, in the related thieno[2,3-d]pyrimidine (B153573) series targeting VEGFR-2, a key pharmacophoric element is the thieno[2,3-d]pyrimidin-4(3H)-one core, which occupies the hinge region of the kinase. An amide moiety is often employed to interact with the DFG motif, while other substituents are directed towards different regions of the binding site. rsc.org The nitrogen atoms within the pyridazine (B1198779) or pyrimidine (B1678525) ring are crucial, often acting as hydrogen bond acceptors that interact with key amino acid residues in the hinge region of kinases, mimicking the interactions of the adenine (B156593) base of ATP. rsc.org
Impact of Substituent Variation on Potency and Selectivity
The modification of substituents on the thieno[2,3-d]pyridazine (B3120762) core is a primary strategy for optimizing biological activity. Structure-activity relationship (SAR) studies on analogous thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine (B153569) derivatives have provided valuable insights into how different functional groups impact potency and selectivity.
For thieno[2,3-d]pyrimidine derivatives acting as VEGFR-2 inhibitors, the introduction of a 1,3,4-oxadiazole (B1194373) moiety as a linker was found to be a viable strategy. rsc.org Further derivatization of this linker with various substituted acetamides led to significant variations in inhibitory activity. Compound 18 from one such study, which featured a 2-(2-(4-chlorophenyl)acetamido) group, demonstrated the most potent anti-VEGFR-2 activity with an IC50 value of 0.084 μM. rsc.org This highlights the importance of the terminal aryl group and the acetamide (B32628) linker in achieving high potency.
In a different series of thieno[2,3-b]pyridine anticancer analogues, altering the size of a cyclo-aliphatic ring fused to the core had a notable effect. A derivative with a cyclooctane (B165968) moiety (9a ) showed the highest activity in the NCI60 tumor cell panel, suggesting that larger, lipophilic aliphatic rings are favorable for the anticancer activity of this particular scaffold. rsc.org
The following table summarizes the impact of various substituents on the anticancer activity of a series of thieno[2,3-c]pyridine (B153571) derivatives, which provides a useful parallel for understanding potential SAR in the thieno[2,3-d]pyridazine series. mdpi.com
| Compound | Substituent | IC50 against HSC3 (μM) | IC50 against T47D (μM) | IC50 against RKO (μM) |
|---|---|---|---|---|
| 6a | Morpholine (B109124) | >100 | >100 | >100 |
| 6i | Thiomorpholine | 10.8 | 11.7 | 12.4 |
Conformational Analysis and Bioactive Conformations
In studies of conformationally restricted thieno[3,2-d]pyrimidinones, cyclization was used to lock the molecule into specific conformations. This strategy helped to identify the biologically active "open" conformer and provided insights into the spatial requirements of the enzyme's binding site. nih.gov For kinase inhibitors, the bioactive conformation often involves the core heterocycle lying flat in the adenine-binding region, with substituents oriented to access adjacent pockets. For example, the crystal structure of PI-103, a morpholine-based PI3K inhibitor with a related core, shows it adopts a flat conformation, allowing the morpholine oxygen to form a crucial hydrogen bond with the hinge residue Val851. nih.gov This suggests that for Thieno[2,3-d]pyridazin-7-amine derivatives, the conformation that allows the 7-amino group and its substituents to project into solvent-exposed regions or specific sub-pockets while the core interacts with the hinge region would be favored.
Molecular Modeling and In Silico Approaches
Computational techniques are indispensable tools for rationalizing SAR data and for the prospective design of new, more potent derivatives. Molecular docking, molecular dynamics, and QSAR are frequently employed to study thieno-fused heterocycles.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is used to predict the preferred binding orientation of a ligand within a target's active site and to estimate the strength of the interaction. For thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2, docking studies have successfully rationalized their biological activity. rsc.org These studies revealed that the most potent compounds form key hydrogen bonds with hinge region residues, such as Cys917, and additional interactions with residues like Glu883 and Asp1044 in the DFG motif region. rsc.org
For example, the most active compound 18 from a synthesized series achieved a high docking score of -22.71 kcal/mol. rsc.org Its binding mode involved the thienopyrimidine core interacting with the hinge region, while other parts of the molecule formed extensive interactions with the surrounding amino acids. rsc.org Similarly, docking studies of thieno[2,3-c]pyridine derivatives into the ATP-binding site of Hsp90 showed crucial molecular interactions that correlated with their observed anticancer activity. mdpi.com These examples underscore the utility of docking in identifying key interactions that drive potency.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Sorafenib (Reference) | -21.77 | Cys917, Glu883, Asp1044 |
| Compound 18 | -22.71 | (Not specified in detail) |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of binding poses predicted by docking and revealing conformational changes that may occur upon ligand binding.
MD simulations performed on a complex of a thieno[2,3-d]pyrimidine derivative (Compound 18 ) and VEGFR-2 demonstrated the stability of the interaction over the simulation time. rsc.org Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirmed that the ligand remained stably bound in the active site and that the protein's flexibility was modulated by the ligand's presence. ekb.eg In another study on thieno[3,4-d]pyrimidine (B1628787) inhibitors of HIV-1 reverse transcriptase, a 50 ns MD simulation showed that the most potent compound formed stable hydrogen bonds with key residues (Lys101, Lys104, Val106) and maintained a conformation critical for its inhibitory activity. nih.gov These simulations are crucial for validating docking results and for understanding the energetic and structural determinants of stable ligand binding. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and helps to identify the key physicochemical properties that govern potency.
For a series of thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of PKC-θ, a 3D-QSAR model was developed using a docking-based alignment. The resulting model showed high statistical significance (Q² = 0.600, R² = 0.915) and provided contour maps that visualized the regions where steric bulk, positive charge, or negative charge would be favorable or unfavorable for activity. nih.gov This information, combined with the docking analysis, helped to elucidate the essential structural requirements for potent inhibition. nih.gov Similarly, QSAR studies on pyridazinone derivatives identified atomic energy (AE) and the partition coefficient (log P) as key factors influencing their fungicidal activity, indicating that higher AE and lower log P values correlated with increased activity. asianpubs.org These models serve as powerful tools for guiding the design of new analogues with improved biological profiles.
In Silico Predictions of Pharmacokinetic Parameters (ADME)
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to de-risk candidates and reduce late-stage attrition. For derivatives of this compound and its closely related bioisosteres, such as thieno[2,3-d]pyrimidines, computational in silico models serve as an invaluable tool for predicting their pharmacokinetic profiles. These predictive studies allow for the early identification of potential liabilities and guide the structural optimization of lead compounds to achieve a more favorable drug-like profile.
Detailed computational analyses have been conducted on various series of thieno[2,3-d]pyrimidine derivatives, which share a common bicyclic core with thieno[2,3-d]pyridazines, providing insightful data on their likely pharmacokinetic behavior. These studies typically employ a range of computational models and software to calculate key parameters that govern a drug's journey through the body. The primary goals are to ensure adequate oral bioavailability, appropriate distribution to the target tissues, a stable metabolic profile, and an efficient clearance mechanism.
One such study on a series of novel thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives utilized the pre-ADMET online server to generate predictions for several crucial pharmacokinetic parameters. ekb.eg The findings from these in silico evaluations offer a glimpse into the potential drug-likeness of this class of compounds. Key parameters evaluated include human intestinal absorption (HIA), permeability through Caco-2 and MDCK cell lines (as models for intestinal and blood-brain barrier permeability, respectively), plasma protein binding (PPB), and potential for P-glycoprotein (Pgp) inhibition. ekb.eg
The results for a selection of these compounds are summarized in the interactive data table below, showcasing the predicted values for these key ADME parameters.
The data indicates that the evaluated thieno[2,3-d]pyrimidine derivatives generally exhibit excellent predicted human intestinal absorption, with values often exceeding 98%. ekb.eg This suggests a high likelihood of good oral bioavailability, a desirable characteristic for patient convenience and compliance. The Caco-2 cell permeability values for these compounds are also promising, indicating good potential for absorption across the intestinal epithelium. ekb.eg
Plasma protein binding is another critical parameter, as it influences the amount of free drug available to exert its pharmacological effect. The in silico results for the analyzed compounds predict a relatively high degree of plasma protein binding. ekb.eg While extensive binding can sometimes limit efficacy, it can also serve to prolong the drug's duration of action. The predicted blood-brain barrier penetration for these derivatives is moderate, suggesting they may have some central nervous system activity, which could be advantageous or disadvantageous depending on the therapeutic target. ekb.eg Furthermore, the models predict that these compounds are likely inhibitors of P-glycoprotein, an important efflux transporter that can impact drug distribution and contribute to multidrug resistance. ekb.eg
Thieno 2,3 D Pyridazin 7 Amine As a Lead Scaffold in Drug Discovery
Lead Identification and Optimization Strategies
The thieno[2,3-d]pyridazine (B3120762) scaffold, a bioisostere of purine (B94841), has emerged as a privileged structure in medicinal chemistry due to its wide range of biological activities. mdpi.com The identification of Thieno[2,3-d]pyridazin-7-amine and its derivatives as lead compounds often stems from high-throughput screening campaigns and rational drug design approaches. rsc.org Optimization strategies for this scaffold typically involve molecular modifications to enhance potency, selectivity, and pharmacokinetic properties.
A common approach involves the derivatization of the thieno[2,3-d]pyrimidine (B153573) core to explore the structure-activity relationships (SAR). nih.gov For instance, the synthesis of 2-alkyl-substituted 4-amino-thieno[2,3-d]pyrimidines has been explored to study their anti-proliferative properties. mdpi.com These studies indicate that even minor substitutions on the core structure can significantly impact biological activity. The evolution from bicyclic hits to tricyclic systems, such as 4-aminobenzothieno[3,2-d]pyrimidine, has been shown to significantly increase potency in certain therapeutic areas. rsc.org
Furthermore, optimization efforts focus on improving drug-like properties. For example, in the development of aminothienopyridazine (ATPZ) class of tau aggregation inhibitors, it was found that while the thienopyridazine core is essential for in vitro activity, appropriate decoration of the scaffold is critical for imparting desirable ADME-PK (absorption, distribution, metabolism, and excretion-pharmacokinetic) properties. nih.gov The introduction of various substituents is a key strategy to modulate these properties and achieve a favorable therapeutic profile.
Polypharmacology and Multi-Targeting Approaches
The inherent structural features of the thieno[2,3-d]pyridazine scaffold lend themselves to polypharmacology, the ability of a compound to interact with multiple targets. This characteristic is increasingly being recognized as advantageous for treating complex multifactorial diseases like cancer and neurodegenerative disorders.
In the context of Alzheimer's disease, derivatives of the related 6-(2-hydroxyphenyl)pyridazin-3(2H)-one have been developed as multi-target-directed ligands (MTDLs). mdpi.com These compounds are designed to act as acetylcholinesterase (AChE) inhibitors, Aβ aggregation inhibitors, and metal ion chelators, addressing multiple pathological aspects of the disease. mdpi.com Similarly, the development of novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives aims to create balanced multifunctional agents against Alzheimer's disease. mdpi.com
The anticancer potential of this scaffold also benefits from a multi-targeting approach. Thienopyrimidine derivatives have been investigated as inhibitors of various kinases, which are often dysregulated in cancer cells. nih.gov By targeting multiple kinases, these compounds can potentially overcome resistance mechanisms and exhibit broader anticancer activity. The design of fused hybrids incorporating the thieno[2,3-d]pyridazine core with other pharmacophores is a strategy to achieve multi-target engagement.
Development of Novel Analogs for Specific Therapeutic Areas
Anticancer Agents
The thieno[2,3-d]pyridazine core is a prominent scaffold in the design of novel anticancer agents. mdpi.comresearchgate.net A variety of derivatives have been synthesized and evaluated for their cytotoxic activity against numerous cancer cell lines.
One strategy involves the synthesis of novel thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors. Many of these compounds have exhibited potent antiproliferative activity on KRAS G12D mutated cancer cell lines. nih.gov For example, the compound KD-8 showed significant antitumor efficacy in a CT26 tumor model. nih.gov Another approach focuses on designing thieno[2,3-d]pyrimidines as B-Raf inhibitors, a key target in the MAPK pathway. nih.gov
Furthermore, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been shown to inhibit the proliferation of cancer cells like A549 and MCF-7. mdpi.com The cytotoxic potential of 4-substituted aminothieno[2,3-d]pyrimidine derivatives has also been highlighted, with some compounds showing significant potency against breast cancer cell lines such as MDA-MB-231. mdpi.com The table below summarizes the activity of selected thieno[2,3-d]pyridazine analogs.
| Compound ID | Target | Cancer Cell Line | Activity |
| KD-8 | KRAS G12D | Panc1, SW1990, CT26 | Potent antiproliferative activity (IC50 values in the nanomolar range) |
| Thienopyrimidine 3 | Not specified | MCF-7 | IC50 13.42 µg/mL |
| Thienopyrimidine 4 | Not specified | MCF-7 | IC50 28.89 µg/mL |
| Ester 2 | Not specified | MDA-MB-231 | IC50 52.56 µg/mL |
Anti-dementia Agents
Thieno[2,3-d]pyridazine derivatives are being explored as potential therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease. The strategy often involves a multi-target approach to address the complex pathology of the disease.
One area of focus is the development of inhibitors of tau protein aggregation. Members of the aminothienopyridazine (ATPZ) class have shown promise as tau aggregation inhibitors with favorable pharmacokinetic properties, including brain-penetration and oral bioavailability. nih.gov Specifically, 5-amino-N-cyclopropyl-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxamide was identified as a well-tolerated and active compound in preclinical studies. nih.gov
Another approach involves the design of multi-target-directed ligands. For instance, a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives were developed to act as acetylcholinesterase inhibitors, Aβ aggregation inhibitors, and metal ion chelators. mdpi.com The related thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors, an enzyme implicated in the hyperphosphorylation of tau protein. nih.gov
Anti-infective Agents (Antimicrobial, Antitubercular, Antiparasitic)
The thieno[2,3-d]pyridazine scaffold has demonstrated significant potential in the development of novel anti-infective agents.
Antimicrobial: Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov Some of these compounds displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov These derivatives are particularly interesting as they are structurally unrelated to any clinically used antibiotics. nih.gov
Antitubercular: Several thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and screened for their activity against Mycobacterium tuberculosis. rsc.org Compounds such as 13b and 29e exhibited very good antimycobacterial activity with MIC values in the range of 6–8 μM. rsc.orgresearchgate.net Additionally, 2-substituted 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-amine analogues have been synthesized and evaluated against both replicating and non-replicating M. tuberculosis. nih.gov One compound, 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-amine (5c), was found to be highly active against non-replicative M. tuberculosis. nih.gov
Antiparasitic: The thieno[2,3-d]pyrimidine scaffold has been explored for its antiplasmodial activity. A library of these derivatives was developed as inhibitors of falcipain-2, a cysteine protease of Plasmodium falciparum, which is a key target for antimalarial drug development. nih.gov The fusion of a 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold has also been investigated to create novel antiparasitic agents with potent activity against Giardia lamblia. nih.gov
Antiplatelet Agents
While the primary focus of this article is on this compound, it is noteworthy that the closely related thieno[2,3-b]pyridine (B153569) derivatives have shown significant promise as potent antiplatelet drugs. nih.gov These compounds inhibit platelet activation and aggregation, and some have demonstrated greater activity compared to the commonly used drug, clopidogrel. nih.gov
The thieno[3,2-c]pyridine (B143518) class of therapeutic agents, including clopidogrel, target the P2Y12 receptor. nih.gov The development of new derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) targeting this receptor is an active area of research. researchgate.net The antiplatelet activity of these compounds, often used in combination with aspirin, is crucial for preventing blood clot formation in patients with acute coronary syndromes or those at risk of stroke. nih.gov
Anti-inflammatory Agents
While direct and extensive research on this compound as a central scaffold for anti-inflammatory agents is still emerging, the broader class of thieno[2,3-d] fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, has been a significant area of investigation in the quest for novel anti-inflammatory drugs. The structural similarity and bioisosteric relationship between the pyridazine (B1198779) and pyrimidine (B1678525) ring systems allow for valuable insights into the potential of the thieno[2,3-d]pyridazine core.
Research into thieno[2,3-d]pyrimidine derivatives has demonstrated their potential to serve as effective anti-inflammatory agents, often with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). A key advantage of many of these compounds is the absence of a carboxylic acid moiety, which is commonly associated with the gastrointestinal side effects of conventional NSAIDs.
Detailed Research Findings
Studies have shown that derivatives of the thieno[2,3-d]pyrimidine scaffold can significantly reduce inflammation in established animal models. For instance, a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema test in rats. nih.gov Many of these compounds exhibited a notable reduction in paw swelling, comparable to the well-known anti-inflammatory drug diclofenac (B195802) sodium. nih.gov
The mechanism of action for these compounds is believed to be, at least in part, through the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov Prostaglandins are key mediators of inflammation, and their inhibition is a primary target for many anti-inflammatory drugs. In the aforementioned study, the thieno[2,3-d]pyrimidine derivatives were found to decrease the concentration of PGE2 in the blood serum of the test animals, supporting this proposed mechanism. nih.gov
One of the most potent compounds identified in this study was a 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivative (compound 4c in the study), which demonstrated a significant percentage of protection against carrageenan-induced paw edema at various time points after administration. nih.gov Its efficacy was found to be comparable to that of diclofenac, highlighting the potential of this scaffold. nih.gov
Furthermore, other research has explored a range of thieno[2,3-d]pyrimidine derivatives that have shown anti-inflammatory and analgesic properties with reduced ulcerogenic activity compared to standard drugs like indomethacin (B1671933) and acetylsalicylic acid. cu.edu.eg
The anti-inflammatory potential of the broader thienopyridazine class has also been investigated. For example, a study on phenanthro[9,10-e]thieno[2,3-c]pyridazine derivatives reported significant anti-inflammatory activities for several synthesized compounds.
These findings from closely related heterocyclic systems underscore the promise of the this compound scaffold as a foundation for the development of a new generation of anti-inflammatory agents with potentially improved safety profiles.
Interactive Data Tables
Table 1: Anti-inflammatory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Maximum Edema Inhibition (%) | Time (hours) | PGE2 Concentration (pg/mL) |
| Compound 4c | 42 | 3 | 19 |
| Compound 4f | Not Specified | 4 | Not Specified |
| Compound 4a | Not Specified | 4 | Not Specified |
| Compound 4i | Not Specified | 4 | Not Specified |
| Compound 4e | Not Specified | 4 | Not Specified |
| Diclofenac | Not Specified | Not Specified | 12 |
Data sourced from a study on 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives. nih.gov The percentage of protection against carrageenan-induced paw edema is a measure of anti-inflammatory activity.
Concluding Remarks and Future Research Perspectives
Current Challenges in Thieno[2,3-d]pyridazin-7-amine Research
The foremost challenge in the study of this compound is the significant lack of dedicated research on this specific scaffold. Much of the existing literature focuses on the bioisosteric and more common thieno[2,3-d]pyrimidine (B153573) systems or other isomers like thieno[3,4-d]pyridazine. mdpi.comnih.gov This scarcity of foundational knowledge creates several downstream hurdles:
Lack of Established Synthetic Routes: Unlike its well-documented pyrimidine (B1678525) counterpart, efficient and high-yield synthetic pathways to the thieno[2,3-d]pyridazine (B3120762) core are not well established. mdpi.com Developing reliable synthetic methods is a critical first step to generate a library of derivatives for biological screening and to conduct structure-activity relationship (SAR) studies.
Limited Availability for Screening: The synthetic challenges directly impact the availability of this compound and its analogues for high-throughput screening against various biological targets. Without a diverse set of compounds, its potential pharmacological profile remains largely speculative.
Physicochemical Property Optimization: Planar heterocyclic systems often face challenges with aqueous solubility and other pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). A significant research effort would be required to characterize and optimize these properties to ensure drug-likeness.
Emerging Synthetic Methodologies and Technologies
Overcoming the current synthetic hurdles will require the application of modern chemical technologies. Future research should focus on developing robust and versatile synthetic strategies.
Microwave-Assisted Organic Synthesis (MAOS): This technology can dramatically reduce reaction times and improve yields for heterocyclic constructions. Applying MAOS to potential cyclization reactions, such as the condensation of a functionalized aminothiophene with a hydrazine (B178648) equivalent, could accelerate the discovery of viable synthetic routes.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry. This can enhance safety, scalability, and efficiency, making it an ideal technology for optimizing the synthesis of the thieno[2,3-d]pyridazine core.
Novel Catalytic Systems: The exploration of transition-metal catalysis, particularly palladium- or copper-catalyzed cross-coupling reactions, could open new avenues for constructing the fused-ring system or for the late-stage functionalization of the scaffold. mdpi.com This would allow for the rapid generation of diverse analogues.
| Potential Synthetic Strategy | Description | Key Advantage | Reference for Adaptation |
| Gewald Reaction followed by Cyclization | Synthesis of a 2-aminothiophene-3-carbonitrile (B183302) intermediate, followed by condensation with hydrazine or a derivative to form the pyridazine (B1198779) ring. | Utilizes a well-known reaction for the thiophene (B33073) portion; adaptable. | nih.gov |
| Intermolecular Annulation | Metal-free, chemodivergent annulation using precursors like o-hydroxyphenylenaminones and diazonium salts, adapted for a thiophene base. | Potentially high selectivity and novel structural outcomes. | rsc.org |
| Cycloaddition Reactions | Utilizing [4+2] cycloaddition (Diels-Alder) reactions with appropriate dienes and dienophiles to construct the pyridazine ring onto a thiophene precursor. | High stereochemical control and atom economy. | mdpi.com |
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Advanced Mechanistic Investigations
With limited empirical data, computational and mechanistic studies will be indispensable in guiding the exploration of this compound.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, stability, and reactivity of the scaffold. This can help predict the outcomes of potential synthetic reactions and identify the most plausible pathways.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into how this compound and its derivatives might interact with biological targets, such as the active site of a kinase. nih.gov These simulations can predict binding modes and affinities, guiding the rational design of more potent and selective inhibitors.
Mechanistic Studies of Biological Action: Once active compounds are identified, detailed mechanistic studies will be crucial. For example, if a derivative shows anti-cancer activity, investigations into its effect on the cell cycle, apoptosis induction, and specific signaling pathways (e.g., kinase inhibition) would be necessary. nih.gov
Rational Design Strategies for Enhanced Therapeutic Profiles
The true potential of this compound lies in its capacity to serve as a core scaffold for rational drug design. Its structure, being a bioisostere of purine (B94841) and related to known kinase inhibitors, provides a strong foundation for targeted therapeutic development. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the scaffold is essential. Key positions for modification include the 7-amino group, various positions on the thiophene ring, and the pyridazine nitrogens (if chemically feasible). SAR studies will elucidate which functional groups enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
Fragment-Based Drug Discovery (FBDD): The thieno[2,3-d]pyridazine core could be used as a starting fragment for FBDD campaigns. Identifying low-affinity binding of the core to a target of interest can be followed by growing or linking fragments to build a high-affinity ligand.
Privileged Scaffold Approach: Many fused heterocyclic systems, like the related thienopyridines and thienopyrimidines, are considered "privileged scaffolds" because they can bind to multiple, unrelated biological targets. researchgate.netacs.org Research should aim to define the target classes for which the this compound scaffold is privileged.
Potential for Novel Therapeutic Applications
While speculative, the structural similarity of this compound to other biologically active heterocycles suggests several promising therapeutic avenues for investigation.
Oncology: Many kinase inhibitors used in cancer therapy are based on fused pyrimidine or pyridine (B92270) rings. nih.govacs.org Derivatives of this compound could be designed as inhibitors of key oncogenic kinases such as VEGFR, EGFR, or PI3K. nih.govsemanticscholar.org
Neurodegenerative Diseases: Certain aminothienopyridazine isomers have been investigated as inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease. nih.govtaurx.comyoutube.com It is plausible that the Thieno[2,3-d]pyridazine scaffold could be decorated with appropriate functional groups to also interfere with pathological protein aggregation.
Inflammatory Diseases and Infectious Agents: Fused pyrimidines and pyridazines have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.gov Screening this compound derivatives against these targets could uncover novel therapeutic agents.
| Potential Target Class | Therapeutic Area | Rationale / Example from Related Scaffolds |
| Protein Kinases (e.g., VEGFR, EGFR, PI3K) | Oncology | Thienopyrimidines are potent kinase inhibitors. nih.govresearchgate.netnih.govnih.gov |
| Tau Protein Aggregation | Neurodegeneration (e.g., Alzheimer's) | Aminothienopyridazine (ATPZ) isomers show activity as tau aggregation inhibitors. nih.gov |
| P2Y12 Receptor | Cardiovascular Disease | Thienopyridine drugs (e.g., Clopidogrel) are well-known antiplatelet agents. wikipedia.orgoup.com |
| Various Enzymes/Receptors | Infectious & Inflammatory Diseases | Fused pyridazines and pyrimidines exhibit broad biological activity. nih.govnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
